Cas no 358721-33-2 (2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-)
358721-33-2 structure
Product Name:2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
CAS No:358721-33-2
MF:C13H20O3
MW:224.296104431152
CID:837743
PubChem ID:11053300
Update Time:2025-04-19
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-one, 4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
- 2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
- 5-[(2E)-2-Buten-1-yl]-2-isopropyl-4-{[2'-(1H-tetrazol-5-yl)-4-bip henylyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-[(2E)-2-Buten-1-yl]-2-isopropyl-4-{[2\'-(1H-tetrazol-5-yl)-4-bip henylyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Apocynol A
- (4R)-4-[(1E,3R)-3-Hydroxy-1-buten-1-yl]-3-(hydroxymethyl)-5,5-dimethyl-2-cyclohexen-1-one
- [ "9", "13-Dihydroxymegastigma-4", "7-dien-3-one" ]
- HY-N2885
- NSC805018
- AKOS040760079
- CS-0023467
- NSC-805018
- (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
- CHEMBL2407705
- 358721-33-2
- (4R)-4-((E,3R)-3-hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
- FS-9311
- 9
-
- Inchi: 1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3
- InChI Key: NSPUEQDFCJBNBF-UHFFFAOYSA-N
- SMILES: CC(C=CC1C(C)(C)CC(=O)C=C1CO)O
Computed Properties
- Exact Mass: 224.14100
- Monoisotopic Mass: 224.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Oil
- Density: 1.1±0.1 g/cm3
- Boiling Point: 377.1±42.0 °C at 760 mmHg
- Flash Point: 196.0±24.4 °C
- PSA: 57.53000
- LogP: 1.45730
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TMA1778-1mg |
Apocynol A |
358721-33-2 | 1mg |
¥ 1520 | 2024-07-20 | ||
| TargetMol Chemicals | TMA1778-1 mg |
Apocynol A |
358721-33-2 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
| TargetMol Chemicals | TMA1778-1 mL * 10 mM (in DMSO) |
Apocynol A |
358721-33-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
| TargetMol Chemicals | TMA1778-1 ml * 10 mm |
Apocynol A |
358721-33-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 |
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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